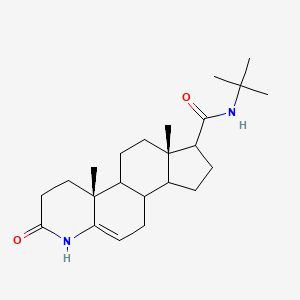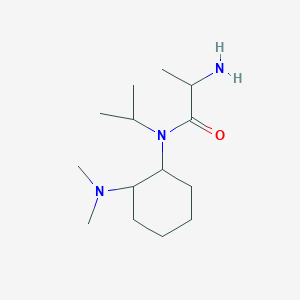![molecular formula C10H15FO5S B14795535 1-[2-(fluorosulfonyl)ethyl]-2-oxo-, ethyl ester Cyclopentanecarboxylic acid](/img/structure/B14795535.png)
1-[2-(fluorosulfonyl)ethyl]-2-oxo-, ethyl ester Cyclopentanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(fluorosulfonyl)ethyl]-2-oxo-, ethyl ester Cyclopentanecarboxylic acid is a complex organic compound with a molecular formula of C10H15FO5S. This compound is notable for its unique structure, which includes a fluorosulfonyl group, making it a subject of interest in various fields of scientific research .
Méthodes De Préparation
The synthesis of 1-[2-(fluorosulfonyl)ethyl]-2-oxo-, ethyl ester Cyclopentanecarboxylic acid involves several steps. One common method includes the reaction of cyclopentanecarboxylic acid with ethyl chloroformate to form the ethyl ester. . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-[2-(fluorosulfonyl)ethyl]-2-oxo-, ethyl ester Cyclopentanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acids.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The fluorosulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include sulfuryl fluoride, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-[2-(fluorosulfonyl)ethyl]-2-oxo-, ethyl ester Cyclopentanecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[2-(fluorosulfonyl)ethyl]-2-oxo-, ethyl ester Cyclopentanecarboxylic acid involves its interaction with specific molecular targets. The fluorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This reactivity is harnessed in various applications, including drug design and biochemical research .
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 1-[2-(fluorosulfonyl)ethyl]-2-oxo-, ethyl ester Cyclopentanecarboxylic acid stands out due to its unique fluorosulfonyl group. Similar compounds include:
Ethyl cyclopentanone-2-carboxylate: Lacks the fluorosulfonyl group, making it less reactive in certain applications.
Ethyl 2-oxocyclopentanecarboxylate: Similar structure but without the fluorosulfonyl group, leading to different reactivity and applications.
This compound’s unique structure and reactivity make it a valuable tool in various fields of scientific research and industrial applications.
Propriétés
Formule moléculaire |
C10H15FO5S |
|---|---|
Poids moléculaire |
266.29 g/mol |
Nom IUPAC |
ethyl 1-(2-fluorosulfonylethyl)-2-oxocyclopentane-1-carboxylate |
InChI |
InChI=1S/C10H15FO5S/c1-2-16-9(13)10(5-3-4-8(10)12)6-7-17(11,14)15/h2-7H2,1H3 |
Clé InChI |
BMEJOSBISFMEKD-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1(CCCC1=O)CCS(=O)(=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N-dimethyl-2-[4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-yl]-2-nitroethenamine](/img/structure/B14795461.png)


![tert-butyl N-[2-[2-aminopropanoyl(ethyl)amino]cyclohexyl]carbamate](/img/structure/B14795492.png)

![6-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylate](/img/structure/B14795502.png)
![2-amino-N-[(2,6-dichlorophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14795507.png)
![3-(6-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)propan-1-ol](/img/structure/B14795512.png)





